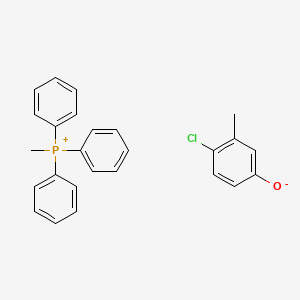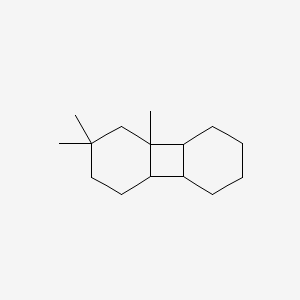
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,7-Trimethyltricyclo(64002,7)dodecane is a complex organic compound with the molecular formula C15H26 It is known for its unique tricyclic structure, which consists of three interconnected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or acids for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .
Applications De Recherche Scientifique
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of tricyclic structures and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane include:
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecan-3-one: A ketone derivative with similar structural features.
Dodecahydro-2,2,8b-trimethylbiphenylene: Another tricyclic compound with comparable properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of methyl groups and the resulting chemical properties.
Propriétés
Numéro CAS |
94022-66-9 |
|---|---|
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
7,7,8a-trimethyl-1,2,3,4,4a,4b,5,6,8,8b-decahydrobiphenylene |
InChI |
InChI=1S/C15H26/c1-14(2)9-8-13-11-6-4-5-7-12(11)15(13,3)10-14/h11-13H,4-10H2,1-3H3 |
Clé InChI |
MLESOWMYJRUUJS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2C3CCCCC3C2(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


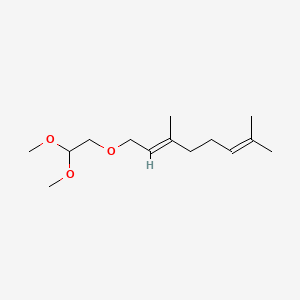


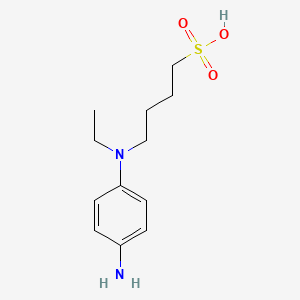
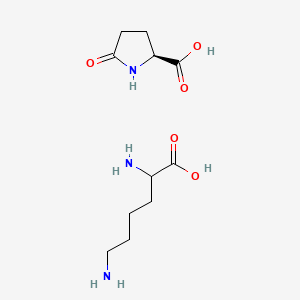
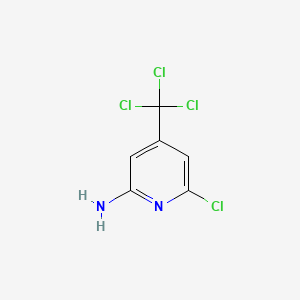
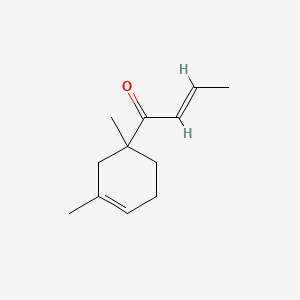
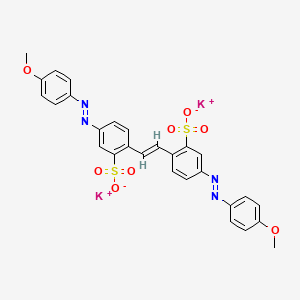
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)


![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)

